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Compound of Interest

N-Demethyl-N-formylolanzapine-
das

cat. No.: B15556563

Compound Name:

Technical Guide: N-Demethyl-N-
formylolanzapine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
analytical applications of N-Demethyl-N-formylolanzapine-d8. This deuterated analog of an
olanzapine metabolite is a critical tool in pharmacokinetic and metabolic studies, offering high
precision and accuracy in quantitative analyses.

Core Chemical Properties

N-Demethyl-N-formylolanzapine-d8 is a stable, isotopically labeled compound used as an
internal standard in mass spectrometry-based bioanalytical methods. Its physical and chemical
properties are summarized below.
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Property Value

Molecular Formula C17H10DsN4OS
Molecular Weight 334.47 g/mol

CAS Number 639460-79-0 (unlabeled)

4-(2-Methyl-10H-thieno[2,3-b][1]
Alternate Names [2]benzodiazepin-4-yl)-1-

piperazinecarboxaldehyde-d8

Appearance Solid (predicted)
Purity Typically 298% for use as an analytical standard
Storage Store at -20°C for long-term stability

Metabolic Pathway of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome
P450 (CYP) enzyme system, with CYP1A2 playing a major role.[1] One of the significant
metabolic pathways is N-demethylation to form N-desmethylolanzapine. This metabolite can be
further formylated. N-Demethyl-N-formylolanzapine-d8 is the deuterated analog of this N-
formylated metabolite.
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Figure 1: Simplified metabolic pathway of olanzapine leading to N-Demethyl-N-
formylolanzapine.

Experimental Protocols
Synthesis of N-Demethyl-N-formylolanzapine-d8

The synthesis of N-Demethyl-N-formylolanzapine-d8 involves a multi-step process,
beginning with the deuteration of the piperazine ring, followed by coupling with the olanzapine
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core structure and subsequent formylation.
Step 1: Synthesis of Deuterated N-Formylpiperazine (Piperazine-d8)

A common method for introducing deuterium into a piperazine ring is through reductive
amination using a deuterated reducing agent.

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve piperazine in a suitable solvent such as methanol-d4.

Deuterium Exchange: Add a deuterium source, such as deuterium oxide (D20), and a
catalyst, for instance, Raney nickel.

Reduction: Introduce a deuterated reducing agent, like sodium borodeuteride (NaBDa4),
portion-wise at a controlled temperature (e.g., 0-5°C).

Formylation: Following the successful deuteration to piperazine-d8, introduce a formylating
agent, such as ethyl formate-d, to the reaction mixture.

Work-up and Purification: Quench the reaction with water and extract the product with an
organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is
purified by column chromatography on silica gel.

Step 2: Coupling of Piperazine-d8 with the Olanzapine Precursor

o Reaction: React the synthesized N-formylpiperazine-d8 with 4-amino-2-methyl-10H-
thieno[2,3-b][1][2]benzodiazepine hydrochloride (an olanzapine precursor) in a high-boiling
point aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

» Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several
hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or
liquid chromatography-mass spectrometry (LC-MS).

« |solation: Cool the reaction mixture and pour it into water to precipitate the crude N-
Demethyl-N-formylolanzapine-d8.
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 Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification
can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or
by column chromatography.
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Figure 2: General workflow for the synthesis of N-Demethyl-N-formylolanzapine-d8.
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Analytical Method: Quantification of Olanzapine
Metabolites by LC-MS/MS

N-Demethyl-N-formylolanzapine-d8 is ideally suited as an internal standard for the
guantification of olanzapine and its metabolites in biological matrices such as plasma or serum.

1. Sample Preparation: Protein Precipitation

e To 100 pL of plasma or serum sample in a microcentrifuge tube, add 20 pL of a working
solution of N-Demethyl-N-formylolanzapine-d8 (e.g., 100 ng/mL in methanol).

e Add 300 pL of cold acetonitrile to precipitate the proteins.
e Vortex the mixture for 1 minute.
e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

¢ Reconstitute the residue in 100 pL of the mobile phase.

2. Liquid Chromatography Conditions
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Parameter

Value

Column

C18 reverse-phase column (e.g., 2.1 x 50 mm,
1.8 um)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

Start with 5% B, ramp to 95% B over 5 minutes,

Gradient hold for 2 minutes, then return to initial
conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5puL
3. Mass Spectrometry Conditions
Parameter Value

lonization Mode

Electrospray lonization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions (Hypothetical)
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Collision Energy

Analyte Precursor lon (m/z) Product lon (m/z) (V)
e
N-Demethyl-N-
_ 327.1 229.1 25
formylolanzapine
N-Demethyl-N-
formylolanzapine-d8 335.2 237.1 25
(1S)
N-
] 299.1 229.1 28
Desmethylolanzapine
Olanzapine 313.1 256.1 22

Note: The exact MRM transitions and collision energies should be optimized for the specific

instrument used.
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Figure 3: Workflow for the quantitative analysis of olanzapine metabolites using a deuterated
internal standard.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15556563?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

N-Demethyl-N-formylolanzapine-d8 is an indispensable tool for researchers in the fields of
drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability
and accuracy of analytical data for olanzapine and its metabolites. The experimental protocols
outlined in this guide provide a solid foundation for the synthesis and application of this critical
reagent in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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